Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Overview
Description
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a chemical compound with the molecular formula C15H10ClNO2. It is an intermediate in the production of carbamazepine metabolites and is used in various scientific research applications . This compound is known for its role in the synthesis of anticonvulsant drugs and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is carried out on a larger scale, often involving automated processes to ensure consistency and purity. The compound is produced as an intermediate for the manufacture of carbamazepine, a widely used anticonvulsant medication .
Chemical Reactions Analysis
Types of Reactions
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or the carbonyl chloride group.
Substitution: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of iminostilbene, which can be further utilized in the synthesis of pharmacologically active compounds .
Scientific Research Applications
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It plays a crucial role in the development of anticonvulsant drugs like carbamazepine.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride involves its interaction with molecular targets such as voltage-gated sodium channels. By inhibiting these channels, the compound stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses. This mechanism is similar to that of carbamazepine, which is used to treat epilepsy and other neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A widely used anticonvulsant that shares a similar structure and mechanism of action.
Oxcarbazepine: Another anticonvulsant with a similar chemical structure but different pharmacokinetic properties.
Uniqueness
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUQYWUBOQEAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345137 | |
Record name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41359-09-5 | |
Record name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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